4-bromo-N-(5-chloropyridin-2-yl)-3-(diethylsulfamoyl)benzamide
Overview
Description
4-bromo-N-(5-chloropyridin-2-yl)-3-(diethylsulfamoyl)benzamide is a complex organic compound that features a bromine atom, a chloropyridine moiety, and a diethylsulfamoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-chloropyridin-2-yl)-3-(diethylsulfamoyl)benzamide typically involves multiple steps:
Chloropyridine Introduction: The chloropyridine moiety can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with a chlorinating agent.
Diethylsulfamoyl Group Addition: The diethylsulfamoyl group is typically introduced through a sulfonation reaction, where a sulfonyl chloride reacts with diethylamine.
Amidation: The final step involves the formation of the benzamide linkage, often achieved through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under conditions such as elevated temperatures or the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfamoyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the halogens can introduce a wide range of functional groups.
Scientific Research Applications
4-bromo-N-(5-chloropyridin-2-yl)-3-(diethylsulfamoyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be employed as a tool compound to probe the function of biological macromolecules and pathways.
Mechanism of Action
The mechanism by which 4-bromo-N-(5-chloropyridin-2-yl)-3-(diethylsulfamoyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(5-chloropyridin-2-yl)benzamide: Lacks the diethylsulfamoyl group, which may affect its reactivity and biological activity.
N-(5-chloropyridin-2-yl)-3-(diethylsulfamoyl)benzamide: Lacks the bromine atom, potentially altering its chemical properties and applications.
4-bromo-3-(diethylsulfamoyl)benzamide: Lacks the chloropyridine moiety, which may influence its interaction with biological targets.
Uniqueness
4-bromo-N-(5-chloropyridin-2-yl)-3-(diethylsulfamoyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both halogen atoms and the diethylsulfamoyl group allows for diverse chemical modifications and interactions with various molecular targets.
Properties
IUPAC Name |
4-bromo-N-(5-chloropyridin-2-yl)-3-(diethylsulfamoyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrClN3O3S/c1-3-21(4-2)25(23,24)14-9-11(5-7-13(14)17)16(22)20-15-8-6-12(18)10-19-15/h5-10H,3-4H2,1-2H3,(H,19,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZSLKSZALWPEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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